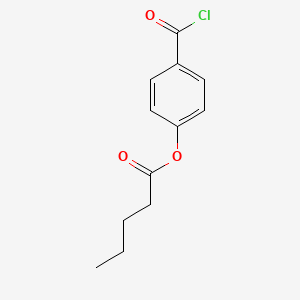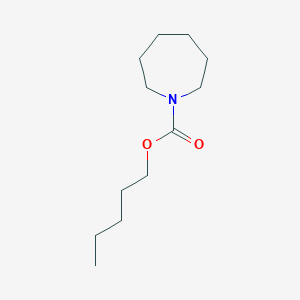
Carbonic acid--(3-ethyloxetan-3-yl)methanol (1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) is a chemical compound with the molecular formula C6H12O2 It is a type of oxetane derivative, which is a class of organic compounds containing a four-membered ring with three carbon atoms and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) involves the reaction of carbonic acid with (3-ethyloxetan-3-yl)methanol. One common method is the frontal polymerisation technique, where the frontal polymerisation formulation is prepared with bisphenol A diglycidyl ether and (3-ethyloxetan-3-yl)methanol in a molar ratio of 100:40, respectively. The reaction is catalyzed by 2 mol% of triphenylphosphine and 1 mol% of iodine-aluminum complex .
Industrial Production Methods
In industrial settings, the production of carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) typically involves large-scale synthesis using similar frontal polymerisation techniques. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The oxetane ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxetane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, alcohols, and substituted oxetanes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) has a wide range of scientific research applications:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is used in the production of advanced materials, including coatings, adhesives, and composites.
Mécanisme D'action
The mechanism of action of carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) involves its ability to undergo polymerisation and form stable polymers. The oxetane ring opens under specific conditions, leading to the formation of a polymer chain. This process is catalyzed by various initiators and catalysts, which facilitate the ring-opening and subsequent polymerisation reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-ethyloxetan-3-yl)methanol: A similar compound with a simpler structure, used in similar applications.
Bisphenol A diglycidyl ether: Another compound used in polymerisation reactions, often combined with (3-ethyloxetan-3-yl)methanol.
Uniqueness
Carbonic acid–(3-ethyloxetan-3-yl)methanol (1/2) is unique due to its combination of the oxetane ring and carbonic acid moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and polymers with specific characteristics .
Propriétés
Numéro CAS |
60763-95-3 |
|---|---|
Formule moléculaire |
C13H26O7 |
Poids moléculaire |
294.34 g/mol |
Nom IUPAC |
carbonic acid;(3-ethyloxetan-3-yl)methanol |
InChI |
InChI=1S/2C6H12O2.CH2O3/c2*1-2-6(3-7)4-8-5-6;2-1(3)4/h2*7H,2-5H2,1H3;(H2,2,3,4) |
Clé InChI |
HUICWGVINPKPTI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(COC1)CO.CCC1(COC1)CO.C(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


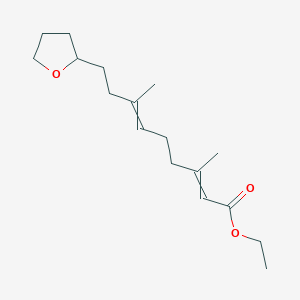
![2-[2-(8-Hydroxy-1-oxo-4,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14601524.png)
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)
![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)
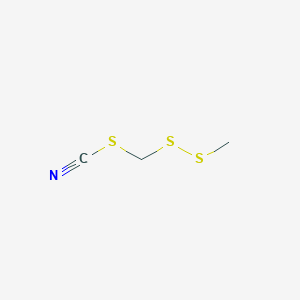
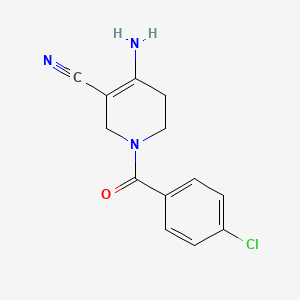
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)
![2,2'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(6-nitrophenol)](/img/structure/B14601563.png)



